Amarogentin, HPLC Grade
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Overview
Description
Amarogentin is a naturally occurring bitter compound primarily found in the roots of the Gentiana lutea plant. It is known for its extreme bitterness and is often used as a marker compound in the quality control of herbal medicines. High-Performance Liquid Chromatography (HPLC) grade amarogentin is a purified form used in various analytical and research applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: Amarogentin is typically isolated from the roots of Gentiana lutea through a series of extraction and purification steps. The process involves the treatment of an aqueous suspension of the root extract with various solid inorganic and organic sorbents, followed by filtration, desorption, and HPLC analysis. The use of materials containing magnesium ions in a lamellar structure has been shown to provide high adsorption yields .
Industrial Production Methods: Industrial production of amarogentin involves large-scale extraction from plant sources, followed by purification using HPLC. The process is optimized to ensure high purity and yield, making it suitable for use in food additives, dietary supplements, and research applications .
Chemical Reactions Analysis
Types of Reactions: Amarogentin undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound for different applications.
Common Reagents and Conditions: Common reagents used in the reactions of amarogentin include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled conditions to ensure the desired product formation.
Major Products Formed: The major products formed from the reactions of amarogentin depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound .
Scientific Research Applications
Amarogentin has a wide range of scientific research applications, including:
Mechanism of Action
Amarogentin exerts its effects by activating the bitter taste receptor TAS2R50 in humans. The compound’s biphenylcarboxylic acid moiety is biosynthesized through a polyketide-type pathway, involving the condensation of acetyl-CoA and 3-hydroxybenzoyl-CoA . This pathway is crucial for the compound’s biological activity and its extreme bitterness.
Comparison with Similar Compounds
Amaroswerin: Another bitter compound found in the same plant family, known for its similar biological activities.
Andrographolide: A compound with similar therapeutic properties, often used in traditional medicine.
Uniqueness: Amarogentin is unique due to its extreme bitterness and its specific activation of the TAS2R50 receptor. This makes it a valuable compound for research and industrial applications, particularly in the development of bittering agents and quality control standards .
Properties
Molecular Formula |
C29H30O13 |
---|---|
Molecular Weight |
586.5 g/mol |
IUPAC Name |
[(2S,3R,4S,5S,6R)-6-[[(3R,4R,4aS)-4-ethenyl-8-oxo-4,4a,5,6-tetrahydro-3H-pyrano[3,4-c]pyran-3-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl] 3,5-dihydroxy-4-(3-hydroxyphenyl)benzoate |
InChI |
InChI=1S/C29H30O13/c1-2-16-17-6-7-38-27(37)18(17)11-39-28(16)40-12-21-23(33)24(34)25(35)29(41-21)42-26(36)14-9-19(31)22(20(32)10-14)13-4-3-5-15(30)8-13/h2-5,8-11,16-17,21,23-25,28-35H,1,6-7,12H2/t16-,17+,21-,23-,24+,25-,28+,29+/m1/s1 |
InChI Key |
FWSMZQZCMSGCCU-WTONXPSSSA-N |
Isomeric SMILES |
C=C[C@@H]1[C@@H]2CCOC(=O)C2=CO[C@H]1OC[C@@H]3[C@H]([C@@H]([C@H]([C@@H](O3)OC(=O)C4=CC(=C(C(=C4)O)C5=CC(=CC=C5)O)O)O)O)O |
Canonical SMILES |
C=CC1C2CCOC(=O)C2=COC1OCC3C(C(C(C(O3)OC(=O)C4=CC(=C(C(=C4)O)C5=CC(=CC=C5)O)O)O)O)O |
Origin of Product |
United States |
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